molecular formula C9H17N3O2 B7924540 N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide

N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide

Cat. No.: B7924540
M. Wt: 199.25 g/mol
InChI Key: JMGNNBICSUQYKV-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its biological activity and structural versatility

Preparation Methods

The synthesis of N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide can be achieved through several synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrolidine ring . The reaction conditions typically involve the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid under reflux in 1-propanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium(II) acetate, and bases like triethylamine . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), which are involved in the DNA damage repair process . By inhibiting these enzymes, the compound can interfere with the repair of damaged DNA, leading to cell death in cancer cells. The molecular targets and pathways involved in its mechanism of action are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and acetamide functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-7(13)11(2)8-3-4-12(6-8)9(14)5-10/h8H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGNNBICSUQYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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